
Oxomethylium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxomethylium, also known as the methoxycarbonyl cation, is a reactive intermediate in organic chemistry. It is a highly electrophilic species that can be used in a variety of chemical reactions. The purpose of
Applications De Recherche Scientifique
Oxytocin and Cell Growth
- Oxytocin in Myometrial and Leiomyoma Cells: Oxytocin, an oxytocic agent, has been studied for its role in the proliferation of myometrial and leiomyoma cells. The research suggests oxytocin stimulates the proliferation of both cell types, indicating its significant role in regulating uterine cell growth. This provides a rationale for evaluating oxytocin receptor antagonists in managing uterine myomas (Busnelli et al., 2010).
Oximes and Cell Death
- Bispyridinium and Imidazolium Oximes: These oximes, investigated as antidotes against organophosphate poisoning, have been found to induce cell death in various cell models. The research explores the potential of using structurally diverse oxime groups for new applications beyond their primary target of acetylcholinesterase inhibition (Zandona et al., 2021).
OxCal Software in Archaeology
- OxCal for Radiocarbon Dating: OxCal, a software package for calibrating radiocarbon dates, has applications in various disciplines. It makes statistical methods accessible for researchers and students, aiding in the analysis of chronological data and contributing to archaeological research (Ramsey & Lee, 2013).
Oxidants, Antioxidants, and Cell Proliferation
- Effects on Endometrial Stromal Cells: The study of the effects of oxidative stress and antioxidants on the proliferation of endometrial stromal cells provides insights into the role of reactive oxygen species in modulating cell growth, particularly in conditions like endometriosis (Foyouzi et al., 2004).
Biomass-Derived Chemical Production
- Sustainable Production of o-Xylene: Research on converting biomass-derived pinacol and acrolein into o-Xylene, a large-volume commodity chemical, showcases a sustainable and efficient process, emphasizing the potential of biomass as a source for industrial chemicals (Hu et al., 2017).
Nanoparticle Synthesis
- Controlled-Size Nanospheres in Nanocavities: The creation of polymeric nanospheres within the nanocavity of soft oxometalates presents new opportunities in materials science, particularly for the synthesis of latex spheres used in optical bandgap materials and paints (Das & Roy, 2015).
Propriétés
Numéro CAS |
17030-74-9 |
|---|---|
Formule moléculaire |
CHO+ |
Poids moléculaire |
29.018 g/mol |
Nom IUPAC |
methylidyneoxidanium |
InChI |
InChI=1S/CHO/c1-2/h1H/q+1 |
Clé InChI |
XPRMKTHGXOVKEH-UHFFFAOYSA-N |
SMILES |
C#[O+] |
SMILES canonique |
C#[O+] |
Synonymes |
formyl cation oxomethylium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





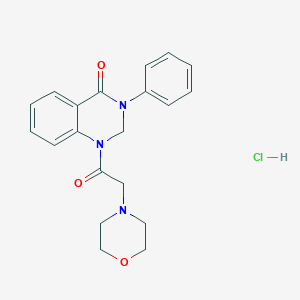

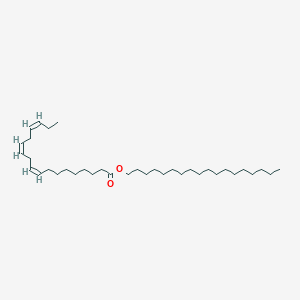

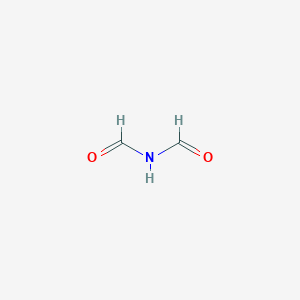
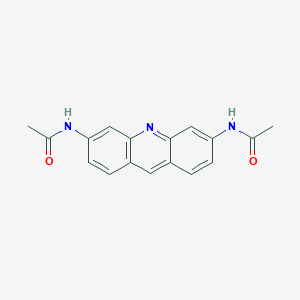
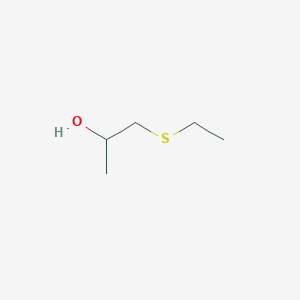
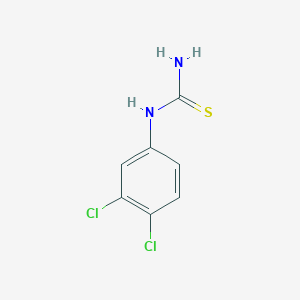
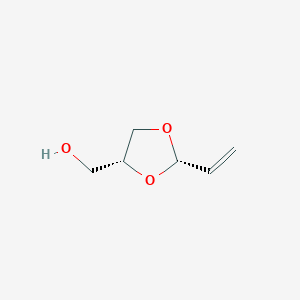

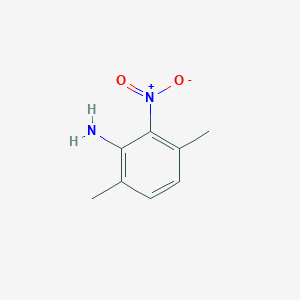
![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)